6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a bromine-substituted phenyl group at position 6, a methyl group at position 5, and an amine at position 6. This scaffold is structurally analogous to compounds targeting diverse biological pathways, including microtubule stabilization, antimalarial activity, and anticancer effects.
Properties
CAS No. |
922187-07-3 |
|---|---|
Molecular Formula |
C12H10BrN5 |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
6-(3-bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10BrN5/c1-7-10(8-3-2-4-9(13)5-8)11(14)18-12(17-7)15-6-16-18/h2-6H,14H2,1H3 |
InChI Key |
UWCIOJWLCZGWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazonoyl chloride with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C10H9BrN4
- Molecular Weight : 256.11 g/mol
Physical Properties
- Solubility : Soluble in organic solvents like DMSO and DMF; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It targets the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth.
- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of pathogens:
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
- Case Study : Research indicated that derivatives of this compound showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective properties:
- Mechanism of Action : It is believed to modulate neurotransmitter levels and exert antioxidant effects.
- Case Study : In animal models of neurodegenerative diseases like Alzheimer's, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored as well:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In a murine model of arthritis, treatment with the compound led to a significant reduction in joint swelling and pain, suggesting its potential use in treating inflammatory diseases.
Comparative Analysis Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | Inhibition of PI3K/Akt/mTOR pathway | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Disruption of cell wall synthesis | Effective against resistant bacterial strains |
| Neuroprotective Effects | Modulation of neurotransmitters | Improved cognitive function in animal models |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines | Reduced swelling and pain in arthritis models |
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways, such as the ERK signaling pathway, leading to altered cellular functions .
Comparison with Similar Compounds
Substituent Variations at Position 6 (R6)
The R6 substituent significantly impacts biological activity and target specificity. Key comparisons include:
Key Observations :
Modifications at Position 7 (R7)
The R7 amine group influences solubility and interactions with biological targets:
Key Observations :
Triazolopyrimidine Core Modifications
Variations in the core structure include methyl groups (position 5) and side-chain additions:
Key Observations :
Microtubule Stabilization (Neurodegenerative Targets)
Antimalarial Activity (DHODH Inhibition)
Anticancer Activity
- Chlorophenyl derivatives (e.g., Compound 94) with dimethylaminomethyl side chains exhibit moderate yields and solubility, suggesting bromine’s bulk could reduce efficacy unless paired with compensatory modifications .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 331.2 | 3.5 | <10 (low) |
| DSM265 | 406.3 | 4.2 | 15 |
| Compound 17 | 368.1 | 3.8 | 20 |
Biological Activity
6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 276.14 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure, substituted with a bromophenyl group and a methyl group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 2 μg/mL against various Gram-positive and Gram-negative bacteria .
- Mechanism of Action : These compounds are believed to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial replication and survival. For example, compounds in the same class were reported to outperform standard antibiotics like ciprofloxacin in inhibiting DNA gyrase .
Anticancer Activity
The anticancer potential of triazolo[1,5-a]pyrimidine derivatives has also been extensively studied:
- Cell Line Testing : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated IC values ranging from 3.83 to 11.94 μM against multiple cancer types .
- Targeting Mechanisms : These compounds often target key signaling pathways involved in tumor growth and proliferation. Molecular docking studies suggest that they interact effectively with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are pivotal in cancer biology .
Antiviral Activity
Emerging research indicates potential antiviral properties of triazolo-pyrimidine derivatives:
- Inhibition Studies : Some studies have included screening these compounds against viral targets. While specific data on this compound is limited, related compounds have shown efficacy against viral replication mechanisms .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
